molecular formula C19H24N6O3 B11197040 Ethyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate

Ethyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate

Cat. No.: B11197040
M. Wt: 384.4 g/mol
InChI Key: DQRKXLBBJVAXPB-UHFFFAOYSA-N
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Description

Ethyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound contains a piperidine ring which bears a carboxylic acid group, and it is known for its potential pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as inflammation, apoptosis, or oxidative stress . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H24N6O3

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C19H24N6O3/c1-2-28-19(27)25-10-8-24(9-11-25)18-22-13-15(16(20)23-18)17(26)21-12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,21,26)(H2,20,22,23)

InChI Key

DQRKXLBBJVAXPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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